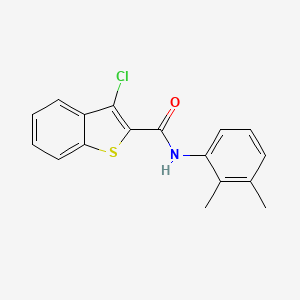

![molecular formula C20H19ClN4O2 B5552501 1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone" typically involves multi-step organic reactions. These reactions often start from simpler benzimidazole and piperazine derivatives, undergoing various functionalization steps including alkylation, acylation, and carbonylation. The synthesis is characterized by its requirement for precise conditions to ensure the correct attachment of substituents and the formation of the desired core structure.

Molecular Structure Analysis

Molecular structure analysis of compounds within this class often utilizes techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The studies reveal intricate details about the molecular conformation, the spatial arrangement of atoms, and intermolecular interactions. The molecular geometry, including bond lengths and angles, is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of functional groups. Benzimidazole and piperazine rings contribute to nucleophilic and electrophilic centers, allowing for reactions such as substitution, addition, and cyclization. The chemical properties also include the compound's stability under various conditions, its reactivity towards acids, bases, and oxidizing agents, and its potential to undergo bioconjugation.

Physical Properties Analysis

Physical properties, including melting point, solubility in different solvents, and crystalline structure, are critical for the compound's application in medicinal chemistry. These properties affect the compound's formulation, delivery, and bioavailability in potential pharmaceutical applications.

Chemical Properties Analysis

Chemical properties encompass the compound's acidity or basicity, its partition coefficient (log P), and its spectral properties (UV, IR, NMR). These characteristics are pivotal for predicting the compound's behavior in biological systems, its interaction with enzymes and receptors, and its overall pharmacokinetic profile.

Given the lack of direct information on the specific compound , insights were drawn from studies on structurally related compounds. Research on similar benzimidazole and piperazine derivatives provides a foundational understanding of the potential characteristics and applications of "1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone".

For further detailed study on similar compounds, the following references provide a wealth of information:

- Synthesis and characterization of related compounds (Şahin et al., 2012)

- Analysis of molecular interactions and structure-activity relationships (Shim et al., 2002)

- Examination of physical and chemical properties through crystallography and spectroscopy (Özbey et al., 1998)

科学的研究の応用

Antimicrobial Activities

The compound has been explored for its potential in antimicrobial activities. Research indicates that derivatives of this compound, including those incorporating 1,2,4-triazole and benzimidazole structures, have been synthesized and tested for their efficacy against various microorganisms. Some of these compounds demonstrated good to moderate activities against the tested strains, highlighting the potential of such derivatives in developing new antimicrobial agents (Bektaş et al., 2010); (Vasić et al., 2014).

Antagonist Activity and Brain Penetrability

The optimization of the compound has led to the discovery of potent and selective ORL1 antagonists. These optimized derivatives exhibit high potency, selectivity, oral availability, and brain penetrability, demonstrating significant potential in neurological research and therapy (Okamoto et al., 2008).

Receptor Binding Affinity

Derivatives of this compound have been evaluated for their binding affinities at various receptors, including D2 and 5-HT2A receptors. The research has focused on understanding the effects of halogenation on benzimidazoles and their impact on receptor affinity, which is critical for developing atypical antipsychotic drugs (Tomić et al., 2011).

Biofilm and MurB Enzyme Inhibition

Newly synthesized derivatives featuring piperazine linkers have shown significant inhibitory activities against bacterial biofilms and the MurB enzyme, marking them as potential candidates for addressing antibiotic resistance and targeting specific bacterial pathways (Mekky & Sanad, 2020).

Antihistaminic Agents

The compound and its derivatives have been investigated for their H1-antihistaminic activity, with some showing potent in vitro and in vivo activities. This research provides a basis for developing new antihistaminic agents with potentially improved efficacy and safety profiles (Iemura et al., 1986).

Anticancer Properties

Certain derivatives have been evaluated for their cytotoxicity against cancer cell lines, with some showing promising results. These findings open avenues for further exploration of these compounds as potential anticancer agents, highlighting the importance of structural modifications in enhancing biological activity (El-Masry et al., 2022).

作用機序

The mechanism of action of benzimidazole derivatives in biological systems is highly dependent on their specific structure and the nature of their substituents. Some benzimidazole derivatives have been found to have antimicrobial activity, potentially due to their ability to interact with the microbial cell membrane .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-4-(2-methyl-3H-benzimidazole-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-12-10-25(16-6-4-15(21)5-7-16)19(26)11-24(12)20(27)14-3-8-17-18(9-14)23-13(2)22-17/h3-9,12H,10-11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNWONPKSVEBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)N=C(N3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

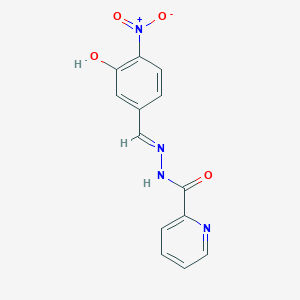

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)

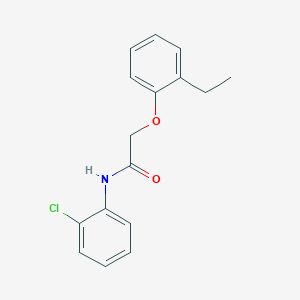

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)

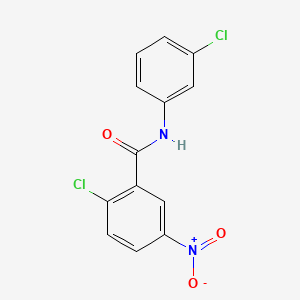

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)